Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma Cells: 7919469 vs. Co-Lead Compound 5476423 and GaAcAc Baseline
Compound 7919469 (the target compound) demonstrated a 13-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to the gallium acetylacetonate (GaAcAc) baseline. In contrast, the co-identified lead compound 5476423—a pyrazole-quinoline derivative structurally unrelated to the tetrazole-naphthamide class—achieved an 80-fold increase in potency under identical assay conditions [1]. This head-to-head comparison, drawn from the same primary screening study, establishes that while 7919469 exhibits meaningful potency enhancement over the baseline, it is 6.2-fold less potent than 5476423 in this specific assay. The reported data are expressed as fold-potency increases over GaAcAc; exact IC50 values were not disclosed in the abstract or publicly available portions of the publication [1].
| Evidence Dimension | Anti-proliferative potency (fold-increase in IC50 over GaAcAc baseline) in gallium-resistant A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 13-fold increased potency over GaAcAc |
| Comparator Or Baseline | Compound 5476423: 80-fold increased potency over GaAcAc; Baseline: GaAcAc (fold-increase = 1 by definition) |
| Quantified Difference | 7919469 is 6.2-fold less potent than 5476423 (80/13); 13-fold more potent than baseline GaAcAc |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay (methodology as described in Oyewumi et al., 2014) |
Why This Matters
This differentiation guides selection when both lead compounds are available: 5476423 offers superior potency, while 7919469 provides a distinct tetrazole-naphthamide scaffold for SAR exploration and IP positioning.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. doi: 10.1016/j.bmcl.2014.07.072. View Source
